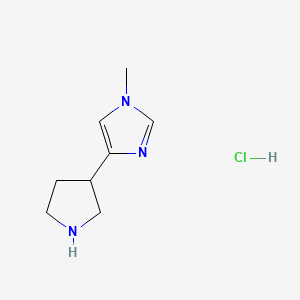
1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride is a chemical compound that features a pyrrolidine ring attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the imidazole ring.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or imidazole rings are substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation Products: N-oxide derivatives of the pyrrolidine ring.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Various substituted imidazole and pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
- 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrrole hydrochloride
- 1-Methyl-4-(pyrrolidin-3-yl)-1H-triazole hydrochloride
Uniqueness: 1-Methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride is unique due to its specific ring structure and the presence of both imidazole and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H14ClN3 |
|---|---|
Molekulargewicht |
187.67 g/mol |
IUPAC-Name |
1-methyl-4-pyrrolidin-3-ylimidazole;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-5-8(10-6-11)7-2-3-9-4-7;/h5-7,9H,2-4H2,1H3;1H |
InChI-Schlüssel |
XYAHUPHJMBTZCF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=C1)C2CCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















